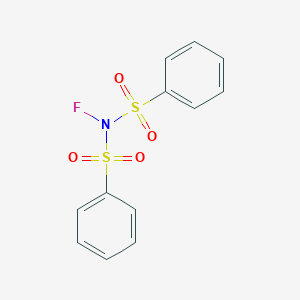

N-Fluorobenzenesulfonimide

概要

説明

N-フルオロベンゼンスルホンイミドは、有機合成において汎用性が高く広く使用されている試薬です。主に芳香族およびヘテロ芳香族化合物の直接フッ素化およびアミノ化に使用されます。 この化合物は、その安定性、温和な反応条件、および高溶解性で知られており、さまざまな化学変換において人気のある選択肢となっています .

作用機序

N-フルオロベンゼンスルホンイミドの作用機序は、求電子性フッ素化およびアミノ化剤としての役割に関係しています。 このプロセスは、多くの場合、遷移金属との中間体の形成を伴います。遷移金属は、反応性種を安定化させ、目的の変換を促進する役割を果たします .

生化学分析

Biochemical Properties

N-Fluorobenzenesulfonimide plays a crucial role in biochemical reactions as an electrophilic fluorinating agentFor instance, it has been used in palladium-catalyzed enantioselective fluorination reactions, where it interacts with palladium complexes to achieve high selectivity and yield . Additionally, this compound can fluorinate nucleophilic substrates such as reactive organometallic species and malonate anions . These interactions are essential for the synthesis of fluorinated compounds, which are valuable in pharmaceutical and agrochemical industries.

Cellular Effects

This compound influences various cellular processes by modifying the chemical structure of biomolecules. It can affect cell signaling pathways, gene expression, and cellular metabolism by introducing fluorine atoms into key biomolecules. For example, the fluorination of aromatic compounds can alter their biological activity, leading to changes in cell function . The compound’s ability to modify proteins and enzymes can impact cellular processes such as signal transduction and metabolic pathways, ultimately affecting cell behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its role as an electrophilic fluorinating agent. It exerts its effects by forming covalent bonds with nucleophilic sites on biomolecules. The process typically involves the oxidative addition of palladium to the N-F bond of this compound, followed by coordination with the target substrate . This interaction facilitates the transfer of the fluorine atom to the substrate, resulting in the formation of fluorinated products. The compound can also act as a strong oxidant, promoting reductive elimination from transition metals and enabling various chemical transformations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known for its stability under standard storage conditions, which allows for consistent performance in biochemical reactions . Prolonged exposure to light and air can lead to degradation, affecting its reactivity and efficacy. Long-term studies have shown that this compound maintains its fluorinating ability over extended periods, making it a reliable reagent for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively fluorinate target biomolecules without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modifications without inducing toxicity . These findings highlight the importance of optimizing dosage levels for safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modifying key biomolecules involved in metabolic processes . For example, the compound’s ability to fluorinate aromatic compounds can impact the activity of enzymes involved in aromatic amino acid metabolism. Additionally, this compound can interact with cofactors such as NADH and FADH2, affecting their redox states and influencing cellular energy metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s ability to bind to proteins and enzymes can influence its distribution and availability for biochemical reactions. Additionally, this compound’s solubility in various solvents allows for efficient transport across cell membranes, enhancing its accessibility to target biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For instance, this compound may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy metabolism. Additionally, its ability to modify proteins and enzymes can affect their subcellular localization and activity, further impacting cellular function .

準備方法

N-フルオロベンゼンスルホンイミドは、いくつかの方法によって合成できます。一般的な合成経路の1つは、制御された条件下でベンゼンスルホンイミドを元素状フッ素またはその他のフッ素化剤と反応させることです。 この反応は通常、触媒を必要とし、不必要な副反応を防ぐために不活性雰囲気下で行われます . 工業生産方法では、安全と効率を確保するために、特殊な設備を使用した大規模反応がしばしば行われます .

化学反応の分析

N-フルオロベンゼンスルホンイミドは、さまざまなタイプの化学反応を起こします。これには以下が含まれます。

これらの反応から生成される主な生成物には、フッ素化およびアミノ化された芳香族化合物があり、医薬品や農薬の貴重な中間体です .

科学研究への応用

N-フルオロベンゼンスルホンイミドは、科学研究において幅広い用途を持っています。

科学的研究の応用

Fluorination Reactions

NFSI is renowned for its role in the direct fluorination of (hetero)aromatic compounds. Recent studies have demonstrated that NFSI can effectively fluorinate substrates bearing electron-donating groups, yielding ortho-monofluorinated products in moderate to good yields . For instance, the fluorination of naproxen, an anti-inflammatory drug, was achieved using NFSI without any additional catalyst, resulting in a significant yield of the desired product .

Table 1: Summary of Fluorination Reactions Using NFSI

| Substrate | Reaction Conditions | Yield (%) |

|---|---|---|

| Naproxen | MeCN, 80 °C | 62 |

| 2-Naphthol | Ball milling with NFSI | 51 |

| Various heterocycles | Pd(OAc)₂/TFA at 110 °C | Moderate to good |

Sulfonylation Reactions

NFSI also acts as an effective sulfonylating agent. It has been shown to facilitate the sulfonylation of imidazoles and other nitrogen-containing heterocycles under mechanochemical conditions, which allows for solvent-free reactions with comparable yields to traditional methods .

Table 2: Examples of Sulfonylation Using NFSI

| Substrate | Product | Yield (%) |

|---|---|---|

| Imidazole | 1-(benzenesulfonyl)imidazole | 41 |

| 2-Methylimidazole | Product derived from sulfonylation | 58 |

| Benzimidazole | Product derived from sulfonylation | 65 |

Amidation Reactions

The amidation capabilities of NFSI have been explored extensively. It can serve as an amine source in various transformations, including copper-catalyzed reactions that yield amides from alkenes . The use of NFSI in these reactions enhances the efficiency and selectivity compared to traditional methods.

Table 3: Amidation Reactions Involving NFSI

| Substrate | Reaction Type | Yield (%) |

|---|---|---|

| Unactivated alkenes | Palladium-catalyzed diamination | High |

| Aza-annulation | Copper-catalyzed reaction | Moderate |

Case Study 1: Direct Fluorination of Naproxen

In a significant study, researchers demonstrated the direct C–H fluorination of naproxen using NFSI under catalyst-free conditions. The reaction was performed at elevated temperatures and yielded a fluorinated derivative with minimal side products .

Case Study 2: Mechanochemical Reactions

A novel approach utilizing mechanochemistry allowed for the efficient use of NFSI in various transformations without solvents. This method not only improved yields but also reduced reaction times significantly compared to traditional solvent-based methods .

類似化合物との比較

N-フルオロベンゼンスルホンイミドは、N-フルオロピリジニウム塩やキセノン二フッ化物などの他の求電子性フッ素化剤と比較されます。 これらの化合物はすべて求電子性フッ素の供給源として役立ちますが、N-フルオロベンゼンスルホンイミドは、その安定性、取り扱いやすさ、および穏やかな反応条件により、しばしば好まれます . 類似の化合物には、以下のようなものがあります。

- N-フルオロピリジニウム塩

- キセノン二フッ化物

- N-フルオロベンゼンスルホンアミド

これらの化合物はそれぞれ独自の利点と欠点がありますが、N-フルオロベンゼンスルホンイミドは、さまざまな化学変換において汎用性があり幅広く適用できることで優れています .

生物活性

N-Fluorobenzenesulfonimide (NFSI) has emerged as a significant reagent in organic synthesis, particularly known for its dual functionality as both a fluorinating agent and an amidation source. Its biological activity, while primarily focused on its synthetic applications, has implications for various fields including medicinal chemistry and materials science.

NFSI is characterized by its ability to facilitate electrophilic fluorination and amidation reactions. The compound's reactivity is attributed to the presence of a fluorine atom, which can act as a leaving group, allowing for the formation of nitrogen-centered intermediates. This property makes NFSI a valuable tool for constructing C–N bonds, which are crucial in the development of pharmaceuticals.

Key Reactions Involving NFSI

- Fluorination Reactions : NFSI can selectively introduce fluorine into aromatic compounds, often yielding ortho- or para-fluorinated products depending on the substrate's electronic properties. For instance, studies have shown that NFSI can successfully fluorinate heteroaromatic compounds under mild conditions, achieving moderate to good yields .

- Amidation Reactions : The compound has also been utilized in amidation reactions where it acts as a nitrogen source. This has been particularly advantageous in synthesizing various nitrogen-containing pharmaceuticals .

Biological Applications and Case Studies

While direct biological activity data on NFSI itself is limited, its derivatives and the products formed from its reactions have been investigated for potential biological applications.

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A notable application of NFSI is in the synthesis of fluorinated derivatives of known drugs. For example, the direct fluorination of naproxen, an anti-inflammatory drug, was achieved using NFSI, resulting in a C5-fluorinated product with significant yield . This highlights the potential of NFSI in modifying existing pharmaceuticals to enhance their efficacy or reduce side effects.

Case Study 2: Mechanochemical Reactions

Research has demonstrated that NFSI can be effectively used in mechanochemical processes to facilitate various reactions without the need for solvents. This method not only improves reaction times but also increases yields compared to traditional solvent-based methods . The ability to perform reactions under solvent-free conditions is particularly relevant in reducing environmental impact and improving sustainability in chemical manufacturing.

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity and synthetic applications of NFSI:

| Property | Description |

|---|---|

| Reactivity | Acts as an electrophilic fluorination and amidation source; engages in mechanochemical reactions. |

| Fluorination Efficiency | Moderate to good yields in fluorination of heteroaromatic compounds; selective regioisomer formation. |

| Amidation Capability | Effective nitrogen source for constructing C–N bonds; applicable in pharmaceutical synthesis. |

| Environmental Impact | Solvent-free reactions promote sustainability; reduced waste generation during synthesis. |

特性

IUPAC Name |

N-(benzenesulfonyl)-N-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO4S2/c13-14(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKHFSNWQCZBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343177 | |

| Record name | N-Fluorobenzenesulfonimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133745-75-2 | |

| Record name | N-Fluorobenzenesulfonimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133745-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Fluorobenzenesulfonimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133745752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Fluorobenzenesulfonimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonamide, N-fluoro-N-(phenylsulfonyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-FLUOROBENZENESULFONIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38TGL3A00I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。